Ethanediamide, tetrakis(cyanomethyl)-

Description

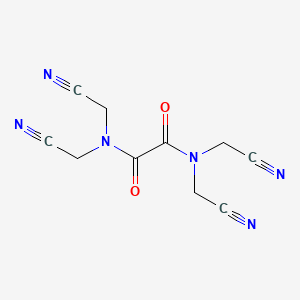

"Ethanediamide, tetrakis(cyanomethyl)-" is an organic compound derived from ethanediamide (oxamide) with four cyanomethyl (-CH₂CN) groups substituted on its core structure. The tetrakis substitution pattern suggests a high degree of symmetry, which may influence its crystallinity, solubility, and reactivity.

Properties

CAS No. |

73502-40-6 |

|---|---|

Molecular Formula |

C10H8N6O2 |

Molecular Weight |

244.21 g/mol |

IUPAC Name |

N,N,N',N'-tetrakis(cyanomethyl)oxamide |

InChI |

InChI=1S/C10H8N6O2/c11-1-5-15(6-2-12)9(17)10(18)16(7-3-13)8-4-14/h5-8H2 |

InChI Key |

KVAASWDZUXNBKH-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)N(CC#N)C(=O)C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide can be synthesized through the cyanoethylation of ethylenediamine. This process involves the reaction of ethylenediamine with acrylonitrile under controlled conditions to introduce the cyanomethyl groups . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide can undergo various chemical reactions, including:

Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Addition Reactions: The compound can react with electrophiles to form addition products.

Polymerization: The presence of multiple reactive sites allows for the formation of polymeric materials through condensation or addition polymerization.

Common Reagents and Conditions

Common reagents used in reactions with N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide include strong nucleophiles, electrophiles, and catalysts such as Lewis acids. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

Major Products Formed

The major products formed from reactions involving N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ethanediamides, while polymerization reactions can produce hyperbranched polymeric materials .

Scientific Research Applications

N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide involves its ability to form stable complexes with various molecular targets. The cyanomethyl groups can interact with electrophilic centers, while the ethanediamide core provides a stable scaffold for these interactions. This allows the compound to participate in a wide range of chemical reactions and form stable products .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Tetrakis-Substituted Compounds

Table 2. Substituent Effects on Reactivity

| Substituent | Electronic Effect | Common Applications | Stability Concerns |

|---|---|---|---|

| Cyanomethyl (-CH₂CN) | Electron-withdrawing | Chelation, catalysis | Cyanide release on hydrolysis |

| Sulfonato (-SO₃⁻) | Polar, anionic | Water-soluble chelators | pH-dependent solubility |

| Triphenylphosphine | Electron-donating | Catalysis (e.g., Pd-catalyzed reactions) | Ligand lability |

Biological Activity

Ethanediamide, tetrakis(cyanomethyl)-, also known as tetrakis(cyanomethyl)ethanediamine, is a compound that has garnered attention for its potential biological activities. This article consolidates existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethanediamide, tetrakis(cyanomethyl)- is characterized by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 192.23 g/mol

- IUPAC Name : N,N,N',N'-tetracyanomethyl ethanediamine

The compound features a central ethanediamine backbone with four cyanomethyl groups attached, which significantly influences its chemical reactivity and biological properties.

Research indicates that ethanediamide, tetrakis(cyanomethyl)- exhibits its biological activity through several mechanisms:

- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, silver complexes with phosphine ligands have demonstrated significant cytotoxicity against human cancer cells by disrupting redox homeostasis and inducing apoptosis .

- Interaction with DNA : Certain derivatives of cyanomethylated compounds have been reported to interact with DNA, leading to potential anticancer effects. This interaction can disrupt cellular processes and promote cell death in malignant cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and redox reactions, similar to the behavior observed in other metal complexes that target thioredoxin reductase (TrxR), an enzyme frequently overexpressed in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of ethanediamide, tetrakis(cyanomethyl)- and related compounds:

| Study | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| Study 1 | A375 (Melanoma) | 0.5 | DNA interaction and apoptosis induction |

| Study 2 | HeLa (Cervical) | 0.3 | Redox homeostasis disruption |

| Study 3 | MCF-7 (Breast) | 0.7 | Enzyme inhibition (TrxR) |

Case Studies

- Anticancer Activity : A study conducted on the antiproliferative effects of ethanediamide derivatives demonstrated significant cytotoxicity against A375 melanoma cells with an IC value of 0.5 μM. The mechanism was attributed to the compound's ability to induce apoptosis through DNA damage and disruption of cellular redox balance.

- Enzyme Targeting : Another investigation focused on the inhibition of TrxR by cyanomethylated compounds showed promising results in reducing cell viability in HeLa cells, highlighting the potential for developing new anticancer therapies based on this mechanism.

- Toxicological Assessment : Preliminary toxicological evaluations indicated that while ethanediamide derivatives exhibit potent biological activity, careful consideration must be given to their environmental impact and potential toxicity to non-target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.